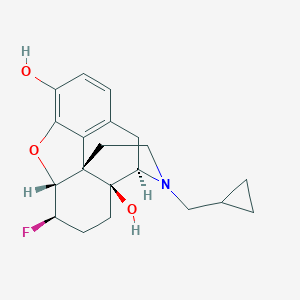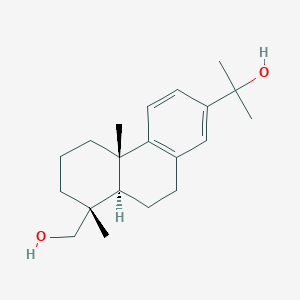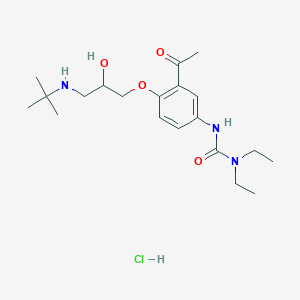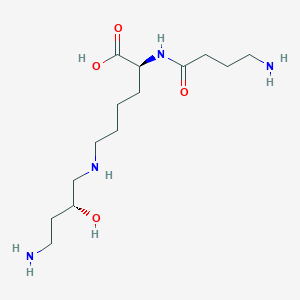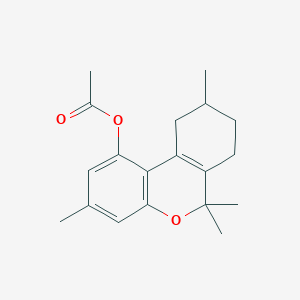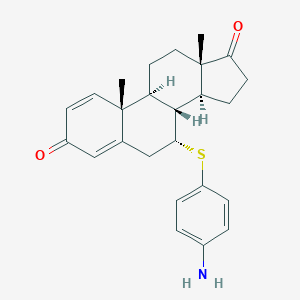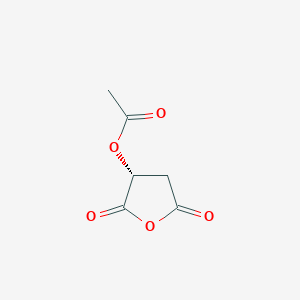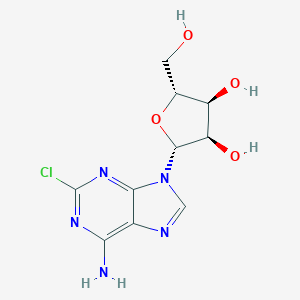
2-Chloroadenosine
Übersicht
Beschreibung
2-Chloroadenosine is a metabolically stable analog of adenosine, where the hydrogen in position 2 of the adenine nucleobase is replaced by chlorine . This compound acts as an adenosine receptor agonist and has potent effects on both the peripheral and central nervous systems . It is widely used in scientific research due to its stability and biological activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 2-Chloradenosin kann durch enzymatische Transglykosylierung zwischen 2-Chloradenin und Nukleosiden synthetisiert werden . Der Prozess umfasst mehrere Schritte, darunter Benzoylierung, Isomerisierung, Sulfonatesterbildung, Fluorierung und Entschützung .
Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Chloradenosin folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit, wodurch er sich für verschiedene Anwendungen in Forschung und Industrie eignet .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Chloradenosin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können den Adenosin-Anteil modifizieren und seine biologische Aktivität beeinflussen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid und Natriumborhydrid werden häufig verwendet.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen biologischen Aktivitäten liefern .
Wissenschaftliche Forschungsanwendungen
2-Chloradenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese anderer Nukleosid-Analoga verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Funktionen von Adenosinrezeptoren und Signalwegen.
Industrie: Es wird bei der Entwicklung von Arzneimitteln und anderen biologisch aktiven Verbindungen verwendet.
5. Wirkmechanismus
2-Chloradenosin übt seine Wirkung durch Bindung an Adenosinrezeptoren aus, insbesondere an A1-, A2A- und A3-Rezeptoren . Diese Bindung führt zu verschiedenen physiologischen Reaktionen, darunter die Modulation der Neurotransmitterfreisetzung und die Aktivierung intrazellulärer Signalwege . Die Stabilität und Resistenz der Verbindung gegenüber enzymatischem Abbau machen sie zu einem wertvollen Werkzeug zur Untersuchung der Funktionen von Adenosinrezeptoren .
Ähnliche Verbindungen:
Adenosin: Die Stammverbindung, die weniger stabil ist und schneller metabolisiert wird.
2-Fluoradenosin: Ein weiteres Analogon mit unterschiedlichen biologischen Eigenschaften.
Cladribin: Ein Purinnukleosid-Analogon, das zur Behandlung von Multipler Sklerose eingesetzt wird.
Einzigartigkeit: 2-Chloradenosin ist aufgrund seiner metabolischen Stabilität und seiner starken agonistischen Wirkung auf Adenosinrezeptoren einzigartig . Im Gegensatz zu Adenosin wird es nicht schnell durch Adenosin-Deaminase abgebaut, wodurch es für Langzeitstudien besser geeignet ist .
Wirkmechanismus
2-Chloroadenosine exerts its effects by binding to adenosine receptors, specifically A1, A2A, and A3 receptors . This binding leads to various physiological responses, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways . The compound’s stability and resistance to enzymatic degradation make it a valuable tool for studying adenosine receptor functions .
Vergleich Mit ähnlichen Verbindungen
Adenosine: The parent compound, which is less stable and more rapidly metabolized.
2-Fluoroadenosine: Another analog with different biological properties.
Cladribine: A purine nucleoside analog used in the treatment of multiple sclerosis.
Uniqueness: 2-Chloroadenosine is unique due to its metabolic stability and potent agonistic effects on adenosine receptors . Unlike adenosine, it is not rapidly degraded by adenosine deaminase, making it more suitable for long-term studies .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


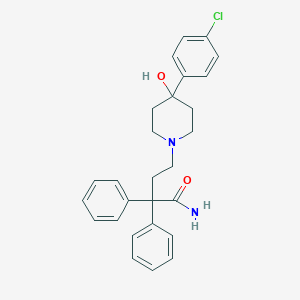

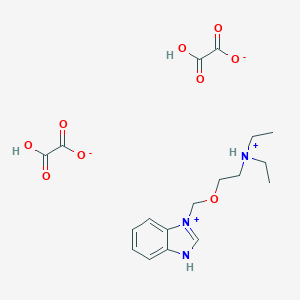
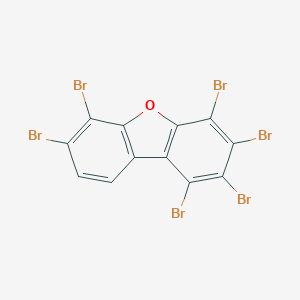
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
